molecular formula C21H15N3O2 B12936235 Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- CAS No. 110327-55-4

Benzamide, N-(1-benzoyl-1H-indazol-6-yl)-

Cat. No.: B12936235
CAS No.: 110327-55-4
M. Wt: 341.4 g/mol
InChI Key: AIULHHYKSWKCNM-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1H-indazol-6-yl)benzamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzoyl-1H-indazol-6-yl)benzamide typically involves the reaction of 1H-indazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of N-(1-Benzoyl-1H-indazol-6-yl)benzamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Benzoyl-1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.

    Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(1-Benzoyl-1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Benzoyl-1H-indazol-6-yl)benzamide can be compared with other indazole derivatives, such as:

    N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Known for its antifungal activity.

    2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives: Studied for their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and its mutants.

Uniqueness: N-(1-Benzoyl-1H-indazol-6-yl)benzamide stands out due to its specific chemical structure, which imparts unique properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.

Properties

CAS No.

110327-55-4

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1-benzoylindazol-6-yl)benzamide

InChI

InChI=1S/C21H15N3O2/c25-20(15-7-3-1-4-8-15)23-18-12-11-17-14-22-24(19(17)13-18)21(26)16-9-5-2-6-10-16/h1-14H,(H,23,25)

InChI Key

AIULHHYKSWKCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C(=O)C4=CC=CC=C4

Origin of Product

United States

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